3-Bromo-2-(dimethoxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(dimethoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . It is characterized by the presence of a bromine atom and a dimethoxymethyl group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Bromo-2-(dimethoxymethyl)benzaldehyde typically involves the bromination of 2-(dimethoxymethyl)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Bromo-2-(dimethoxymethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-2-(dimethoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound may be explored for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(dimethoxymethyl)benzaldehyde depends on the specific context in which it is used. In chemical reactions, the bromine atom and the aldehyde group are key functional groups that participate in various transformations. The molecular targets and pathways involved can vary widely, depending on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
3-Bromo-2-(dimethoxymethyl)benzaldehyde can be compared with other similar compounds, such as:
3-Bromo-2-methoxybenzaldehyde: This compound has a methoxy group instead of a dimethoxymethyl group, which can affect its reactivity and applications.
2-Bromo-3-methoxybenzaldehyde: The position of the bromine and methoxy groups is reversed, leading to different chemical properties and reactivity.
3-Bromo-4-methoxybenzaldehyde: The methoxy group is located at the para position relative to the bromine, which can influence the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
3-bromo-2-(dimethoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(14-2)9-7(6-12)4-3-5-8(9)11/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKBYLXXZAXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC=C1Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.